(R)-alpha-Methyl-4-(trifluoromethoxy)phenylalaine

Vue d'ensemble

Description

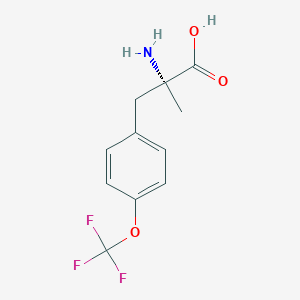

“®-alpha-Methyl-4-(trifluoromethoxy)phenylalaine”, also known as rACMSD, is a chemical compound that has gained significant interest as a potential therapeutic agent due to its role in regulating kynurenine metabolism in the central nervous system. It is a derivative of phenylalanine, an essential amino acid that is a precursor of melanin, dopamine, norepinephrine (noradrenaline), and thyroxine .

Applications De Recherche Scientifique

Synthesis of Trifluoromethoxylated Compounds

(R)-alpha-Methyl-4-(trifluoromethoxy)phenylalaine and related compounds have been investigated for their unique trifluoromethoxy (OCF3) group, which is significant in pharmacology and biology. A study by Feng and Ngai (2016) in the Journal of visualized experiments outlined a user-friendly protocol for synthesizing such compounds, highlighting their potential as synthetic building blocks in the development of new pharmaceuticals and functional materials (Feng & Ngai, 2016).

In Medicinal Chemistry

The trifluoromethoxy group, as found in (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalaine, has been noted for its significant applications in various pharmaceutical domains. Jeschke, Baston, and Leroux (2007) in Mini reviews in medicinal chemistry discussed the use of trifluoromethoxy substituted pharmaceuticals in areas like analgesics, cardiovascular drugs, and anti-infective therapeutics (Jeschke et al., 2007).

Development of Anti-Inflammatory Agents

Compounds structurally related to (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalaine have been researched for their anti-inflammatory properties. Matsui et al. (2007) in Planta medica studied phenylpropanoids and phytoquinoids from Illicium species, which significantly inhibited histamine release and suggested their potential as anti-inflammatory agents (Matsui et al., 2007).

Synthesis of Insecticides

The application in the synthesis of insecticides is another important aspect of (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalaine-related compounds. Takagi et al. (2007) in Veterinary parasitology detailed the discovery of metaflumizone, a novel semicarbazone insecticide, which includes components similar to (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalaine (Takagi et al., 2007).

Safety And Hazards

The safety data sheet for a similar compound, 2-(Trifluoromethoxy)phenyl isocyanate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and can cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Orientations Futures

Phenylalanine hydroxylase (PAH) deficiency, which results in elevated phenylalanine levels in blood, is a known metabolic disorder linked to high concentrations of phenylalanine . The current development of gene therapy and enzyme replacement therapeutics may offer promising alternatives for the management of phenylketonuria . This suggests that “®-alpha-Methyl-4-(trifluoromethoxy)phenylalaine”, as a derivative of phenylalanine, could potentially have future applications in the treatment of this disorder.

Propriétés

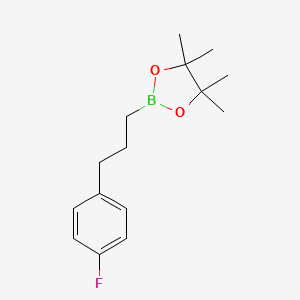

IUPAC Name |

(2R)-2-amino-2-methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO3/c1-10(15,9(16)17)6-7-2-4-8(5-3-7)18-11(12,13)14/h2-5H,6,15H2,1H3,(H,16,17)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWWOOCNIXIIJO-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC(F)(F)F)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC=C(C=C1)OC(F)(F)F)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-alpha-Methyl-4-(trifluoromethoxy)phenylalaine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B1447175.png)

![N-[2-(3-Amino-4-methylphenoxy)ethyl]acetamide](/img/structure/B1447176.png)